Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-
Description
The compound Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)- features a complex heterocyclic architecture. Its core structure includes:
- A 1,2,4-triazino[5,6-b]indole scaffold substituted with an isopropyl group at position 7.
- A thioether linkage connecting the triazinoindole moiety to an acetamide backbone.
- A 5-methyl-1,3,4-thiadiazol-2-yl group as the terminal substituent.
Properties
Molecular Formula |
C17H17N7OS2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N7OS2/c1-8(2)10-4-5-12-11(6-10)14-15(18-12)20-16(23-22-14)26-7-13(25)19-17-24-21-9(3)27-17/h4-6,8H,7H2,1-3H3,(H,18,20,23)(H,19,24,25) |
InChI Key |
WOLPWOFIZMGILR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)C(C)C)N=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)- involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to Acetamide have shown promising anticancer properties. For instance, derivatives containing triazine and indole structures have been identified as effective ligands for G protein-coupled receptors, which play crucial roles in cancer signaling pathways. Studies have demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 19 | A549 (lung adenocarcinoma) | 23.30 ± 0.35 | |
| Compound 20 | U251 (glioblastoma) | >1000 | |
| Compound 22 | HT29 (colorectal cancer) | 2.01 |
The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances the anticancer efficacy of these compounds.
Antimicrobial Properties
Acetamide derivatives have also been explored for their antimicrobial effects. The unique thioether linkage in the compound may contribute to its ability to inhibit bacterial growth and combat infections. Similar compounds have been reported to possess anti-inflammatory and antimicrobial properties, making them suitable candidates for further pharmaceutical development aimed at treating infections and inflammatory diseases.
Neuropharmacological Effects
The compound has been studied for its neuropharmacological potential as well. Certain derivatives have demonstrated anticonvulsant activity in animal models, suggesting that they could be developed into treatments for epilepsy and other neurological disorders .
Agrochemical Applications
The structural diversity of Acetamide derivatives allows for exploration in agrochemical applications as well. Compounds with similar frameworks have been investigated for their effectiveness as herbicides and fungicides due to their ability to disrupt biological processes in pests and pathogens.
Synthetic Pathways
The synthesis of Acetamide, 2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)- typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes may include:
- Formation of the triazine-indole core.
- Introduction of the thioether linkage.
- Functionalization at the acetamide position.
Each step's optimization is crucial for achieving the desired biological activity while maintaining structural integrity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Triazole and Triazine Derivatives ()
Triazole and triazine derivatives are widely studied for their diverse biological activities. Key comparisons include:
- Structural Differences: The target compound’s triazinoindole core distinguishes it from simpler triazole derivatives (e.g., N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetamides). The fused indole system may enhance π-π stacking interactions with biological targets compared to monocyclic triazoles .
- Biological Implications: Triazoles are known for antifungal and antibacterial properties, but the triazinoindole-thiadiazole hybrid in the target compound could broaden its spectrum or potency due to synergistic electronic effects .
Thiadiazole-Containing Cephalosporins ()
Compounds like (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid share the 5-methyl-1,3,4-thiadiazole moiety with the target compound. Key contrasts:
- Core Structure: Cephalosporins feature a β-lactam ring for antibacterial activity, whereas the target’s triazinoindole core may target different pathways (e.g., kinase inhibition).
- Substituent Effects : The thiadiazole group in cephalosporins enhances β-lactam stability and bacterial membrane penetration, suggesting the target compound’s thiadiazole could similarly improve pharmacokinetics .
Oxadiazole-Indole Hybrids ()
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-w ) differ in their heterocyclic systems:
- Oxadiazole vs. This may affect binding to cysteine-rich enzyme active sites .
- Indole Positioning: The target compound’s 8-isopropyl-triazinoindole vs. 3-indolylmethyl substitution in oxadiazole hybrids could influence lipophilicity and target selectivity.
Triazinoindole-Benzothiazole Analog ()
The compound 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (CAS 311329-77-8) provides a direct structural comparison:
- Substituent Analysis :
| Feature | Target Compound | CAS 311329-77-8 |
|---|---|---|
| Indole Substituent | 8-isopropyl | 5-methyl |
| Terminal Group | 5-methyl-thiadiazole | 6-nitro-benzothiazole |
| Molecular Weight | ~450–470 g/mol (estimated) | 451.48 g/mol |
- Functional Impact: The isopropyl group in the target compound may enhance steric bulk and lipophilicity, favoring membrane penetration.
Biological Activity
Acetamide, 2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)- is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Acetamide is . The compound features an indole nucleus fused with a triazine ring and contains a thioether linkage. These structural elements contribute to its diverse biological activities.
Research indicates that compounds similar to Acetamide may exhibit various biological activities, including:
- Antiviral Activity : Compounds with indole and triazine structures have been shown to inhibit viral replication by targeting specific viral enzymes. For example, studies on related compounds have demonstrated effectiveness against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with IC50 values around 1.11 μM .
- Anticancer Properties : The presence of the thiazole and thiadiazole moieties in similar compounds has been linked to cytotoxic activity against cancer cell lines. For instance, derivatives have shown significant selectivity against A549 human lung adenocarcinoma cells with IC50 values less than that of doxorubicin .
- Anti-inflammatory Effects : The compound's ability to modulate enzyme activity and receptor binding suggests potential anti-inflammatory properties. This is supported by studies indicating that related compounds can act as ligands for G protein-coupled receptors involved in inflammatory pathways.
Biological Activity Data
| Activity Type | Related Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | N-benzyl-acetamides | 1.11 | |
| Anticancer (A549) | Thiazole derivatives | < 1.00 | |
| Anti-inflammatory | Triazine derivatives | Not specified |
Case Studies
- Antiviral Efficacy : In a study focusing on the synthesis of N-benzyl-acetamides, several compounds were identified as potent inhibitors of SARS-CoV-2 RdRp. Among these, a compound with an IC50 value of 1.11 μM was particularly noteworthy for its effectiveness compared to standard treatments like remdesivir .
- Cytotoxicity Assessment : A series of thiazole derivatives were tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxic activity .
- Mechanistic Insights : Molecular dynamics simulations of similar compounds suggest that they interact primarily through hydrophobic contacts with target proteins, which is critical for their anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
